4-[(4-Iodophenoxy)methyl]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-iodophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRXQLMREUPNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations
Strategic Retrosynthetic Pathways for 4-[(4-Iodophenoxy)methyl]benzoic Acid
Retrosynthetic analysis of this compound reveals several strategic bond disconnections that lead to plausible synthetic routes from simpler, commercially available starting materials. The primary disconnection points are the ether linkage and the carbon-iodine bond.
Disconnection A: Ether Linkage (C-O Bond)
The most direct disconnection is at the ether C-O bond. This suggests a nucleophilic substitution reaction, such as the Williamson ether synthesis. This pathway disconnects the molecule into two key synthons: a 4-iodophenoxide anion and a 4-(halomethyl)benzoic acid ester cation. These correspond to the practical starting materials, 4-iodophenol (B32979) and a methyl or ethyl 4-(halomethyl)benzoate. The ester is used to protect the carboxylic acid, which would otherwise be deprotonated by the basic conditions required to form the phenoxide.
Route A1: 4-Iodophenol + 4-(Bromomethyl)benzoic acid ester → this compound ester → Saponification to the final product.
Disconnection B: Carbon-Iodine Bond (C-I Bond)
An alternative strategy involves introducing the iodine moiety at a later stage in the synthesis. This approach disconnects the C-I bond, leading to the precursor 4-(phenoxymethyl)benzoic acid. This intermediate can be synthesized and then subjected to regioselective iodination.
Route B1: 4-(Phenoxymethyl)benzoic acid + Iodinating Agent → this compound.
This precursor, 4-(phenoxymethyl)benzoic acid, can itself be disconnected via its ether linkage, leading back to phenol and a 4-(halomethyl)benzoic acid derivative. This pathway is advantageous if the iodination of the final ether is more efficient or regioselective than starting with 4-iodophenol.
Disconnection C: Benzylic C-O Bond
A third pathway involves disconnecting the benzylic C-O bond, suggesting a reaction between a 4-iodophenoxy anion and a benzylic electrophile derived from p-toluic acid. This is conceptually similar to Disconnection A but frames the synthesis from a different perspective, starting with the modification of p-toluic acid.
Route C1: p-Toluic acid ester → Benzylic Bromination to 4-(bromomethyl)benzoic acid ester + 4-Iodophenol → Ether formation followed by saponification.
Each of these pathways offers a viable route to the target molecule, with the choice of strategy often depending on the availability of starting materials, reaction yields, and the ease of purification.
Synthesis of the Phenoxy-Methyl Linkage: Mechanistic Considerations
The formation of the phenoxy-methyl ether linkage is a cornerstone of the synthesis of this compound and its analogues. This is typically achieved through nucleophilic substitution reactions where a phenoxide acts as the nucleophile and a benzylic halide serves as the electrophile.
While the term Nucleophilic Aromatic Substitution (SNAr) typically refers to the substitution of a leaving group on an activated aromatic ring, the formation of the target ether linkage more commonly proceeds via a classical Williamson ether synthesis, which is an SN2 reaction. ucalgary.ca In this approach, a phenol is first deprotonated by a base (e.g., NaH, K₂CO₃) to form a more nucleophilic phenoxide ion. This phenoxide then attacks a benzylic halide, such as methyl 4-(bromomethyl)benzoate, displacing the halide and forming the ether bond. ucalgary.ca
The reaction proceeds via an SN2 mechanism, which is favored for methyl and primary alkyl halides. ucalgary.ca
A true SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups (EWGs) at the ortho and/or para positions. chemistrysteps.comwikipedia.org The mechanism involves two main steps:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. chemistrysteps.com
For the synthesis of diaryl ethers, other important methods include the Ullmann condensation and the Mitsunobu reaction.
Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and a phenol, typically in the presence of a base. synarchive.comorganic-chemistry.org The classical Ullmann reaction required harsh conditions (high temperatures and stoichiometric copper), but modern variations use catalytic amounts of copper(I) salts with ligands, allowing for milder reaction conditions. organic-chemistry.orgacs.orgnih.gov This method is particularly useful for coupling electron-rich aryl halides. nih.gov
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol into an ether using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgmissouri.eduwikipedia.org The alcohol is activated by forming a phosphonium intermediate, which is then displaced by the phenoxide nucleophile in an SN2 fashion, resulting in an inversion of stereochemistry if the alcohol is chiral. organic-chemistry.orgmissouri.edu The reaction is widely used in the synthesis of natural products. nih.gov
| Reaction | Key Reagents | Mechanism | Key Features |
|---|---|---|---|
| Williamson Ether Synthesis | Phenol, Base (e.g., K₂CO₃), Alkyl Halide | SN2 | Classic, reliable method for phenoxide attack on primary halides. ucalgary.ca |
| Ullmann Condensation | Aryl Halide, Phenol, Copper Catalyst, Base | Reductive Elimination | Copper-catalyzed C-O bond formation, suitable for diaryl ethers. synarchive.comorganic-chemistry.org |
| Mitsunobu Reaction | Alcohol, Phenol, PPh₃, DEAD/DIAD | SN2 | Mild conditions, proceeds with inversion of stereochemistry at the alcohol center. organic-chemistry.orgwikipedia.org |
| SNAr Reaction | Activated Aryl Halide, Alcohol/Phenol, Base | Addition-Elimination | Requires electron-withdrawing groups on the aryl halide. chemistrysteps.comwikipedia.org |
The synthesis of benzoic acid ether derivatives often involves condensation reactions that form the ether linkage. The Ullmann condensation, as mentioned, is a prime example of such a transformation for creating diaryl ethers. researchgate.net This copper-catalyzed cross-coupling of aryl halides with phenols is a versatile method for constructing the C-O bond in complex molecules. synarchive.comorganic-chemistry.org
In the context of this compound, the synthesis would typically involve coupling 4-iodophenol with a suitable 4-substituted benzoic acid derivative. To avoid side reactions with the carboxylic acid group, it is usually protected as an ester. The condensation reaction forms the ether linkage, and a final hydrolysis (saponification) step deprotects the carboxylic acid. youtube.com
These condensation strategies are central to building the core structure of many biologically active benzoic acid derivatives. google.comresearchgate.netoiccpress.com
Regioselective Introduction of the Iodine Moiety in Aromatic Systems
The introduction of an iodine atom onto an aromatic ring is a key transformation in the synthesis of this compound, particularly if following a synthetic route where iodination is a late-stage step. Due to the low reactivity of iodine in electrophilic aromatic substitution, direct iodination often requires an activating agent or an oxidant. asianpubs.orgjove.com
The mechanism involves the generation of a potent electrophilic iodine species, often denoted as "I⁺". acsgcipr.orgmasterorganicchemistry.com This electrophile is then attacked by the electron-rich aromatic ring. For phenols and phenoxy derivatives, the hydroxyl or alkoxy group is a strong activating, ortho-, para-directing group. This directing effect ensures that the iodine is selectively introduced at the para position, especially when the ortho positions are sterically hindered or if the para position is electronically favored.
A variety of reagents and methods have been developed for the efficient and regioselective iodination of activated aromatic compounds like phenols:
Molecular Iodine with an Oxidizing Agent: A common method involves using molecular iodine (I₂) in the presence of an oxidizing agent such as nitric acid, hydrogen peroxide, or various metal salts (e.g., silver salts like Ag₂SO₄). asianpubs.orgjove.comnih.govwikipedia.org The oxidant converts I₂ into a more electrophilic species.
Iodine Donating Reagents: Reagents that act as a source of "I⁺" are highly effective. N-Iodosuccinimide (NIS) is a widely used reagent, often in the presence of an acid catalyst like trifluoroacetic acid, for the mild and regioselective iodination of electron-rich arenes. acsgcipr.orgorganic-chemistry.org
Iodine Monochloride (ICl): This interhalogen compound is more polarized than I₂ and serves as a ready source of electrophilic iodine. nih.gov
Ionic Liquids: The use of ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulphate in conjunction with molecular iodine provides a mild and regioselective method for iodinating phenols. asianpubs.org
| Reagent System | Conditions | Selectivity | Reference |
|---|---|---|---|
| I₂ / Oxidizing Agent (e.g., H₂O₂, HNO₃) | Acidic conditions | Generally para-selective for phenols | asianpubs.orgjove.comwikipedia.org |
| N-Iodosuccinimide (NIS) / Acid Catalyst | Mild, often CH₃CN or CH₂Cl₂ as solvent | High para-selectivity for activated arenes | organic-chemistry.org |
| I₂ / Silver Salts (e.g., Ag₂SO₄) | Various solvents (e.g., acetonitrile) | Can provide good para-selectivity | nih.govuky.edu |
| Trichloroisocyanuric acid / I₂ / Wet SiO₂ | Heterogeneous, room temperature | High yields and good regioselectivity | scielo.br |
| I₂ / Ionic Liquid ([bmim]HSO₄) | Acetonitrile, room temperature | Excellent yields and regioselectivity | asianpubs.org |
Synthesis of Structural Analogues and Isomers of this compound
The synthesis of structural analogues is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. Modifications to the phenoxy ring of this compound can be readily achieved by selecting the appropriately substituted phenol as a starting material and applying the ether synthesis methodologies described in section 2.2.
The general synthetic strategy involves the reaction of a substituted phenol with an ester of 4-(halomethyl)benzoic acid, followed by saponification.
Formyl Analogue (4-[(4-formylphenoxy)methyl]benzoic acid): This analogue can be synthesized starting from 4-hydroxybenzaldehyde. The reaction with methyl 4-(bromomethyl)benzoate in the presence of a base like potassium carbonate would yield the methyl ester of the target compound, which is then hydrolyzed to the final acid. uni.lu
Methoxy Analogue (4-[(4-methoxyphenoxy)methyl]benzoic acid): The synthesis begins with 4-methoxyphenol (hydroquinone monomethyl ether). This phenol is coupled with a 4-(halomethyl)benzoic acid ester under Williamson ether synthesis conditions to form the ether linkage. chemicalbook.combiosynth.com
Other Halogen Analogues (Chloro, Bromo): To synthesize chloro or bromo analogues, one would start with 4-chlorophenol or 4-bromophenol, respectively. The synthesis of 4-[(4-chlorophenoxy)methyl]benzoic acid, for example, involves the reaction of 4-chlorophenol with a benzyl halide followed by oxidation, or more directly via Williamson ether synthesis with a 4-(halomethyl)benzoate ester.
| Target Analogue | Phenoxy Ring Substituent | Key Starting Phenol | Primary Synthetic Method |
|---|---|---|---|
| 4-[(4-Formylphenoxy)methyl]benzoic acid | -CHO | 4-Hydroxybenzaldehyde | Williamson Ether Synthesis |
| 4-[(4-Methoxyphenoxy)methyl]benzoic acid | -OCH₃ | 4-Methoxyphenol | Williamson Ether Synthesis |
| 4-[(4-Chlorophenoxy)methyl]benzoic acid | -Cl | 4-Chlorophenol | Williamson Ether Synthesis |
| 4-[(4-Bromophenoxy)methyl]benzoic acid | -Br | 4-Bromophenol | Williamson Ether Synthesis |
Benzoic Acid Ring Substitutions and Modifications
Modifications to the benzoic acid ring of the parent molecule are guided by the electronic effects of the substituents. The acidity of the carboxylic acid and the reactivity of the aromatic ring are influenced by the introduction of either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). pearson.com
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halides (-Cl, -Br) increase the acidity of the benzoic acid moiety. pearson.com This is due to the stabilization of the resulting carboxylate anion through inductive and resonance effects. pearson.com
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups decrease the acidity of the benzoic acid compared to the unsubstituted form. These groups donate electron density to the ring, destabilizing the negative charge of the conjugate base.
The synthesis of analogues with these substitutions often starts with a correspondingly substituted p-toluic acid or 4-(hydroxymethyl)benzoic acid derivative, which is then carried through the synthetic sequence. For instance, starting with 4-methylbenzoic acid allows for the introduction of an electron-donating group. nist.gov
Alkyl Linker Variations
The methylene (-CH₂-) bridge in the ether linkage of this compound can be modified to alter the molecule's spatial arrangement, flexibility, and physicochemical properties. Variations can include:
Increasing Chain Length: Replacing the methylene group with longer alkylene chains (e.g., ethylene, propylene) can increase the distance between the two aromatic rings, affecting conformational flexibility.
Introducing Rigidity: Incorporating cyclic structures or double bonds within the linker can restrict conformational freedom.
Incorporating Heteroatoms: Introducing other atoms like nitrogen or sulfur can create functionalities such as amides or thioethers, respectively, significantly altering the linker's chemical properties and potential interactions. In broader drug discovery contexts, linkers can range from simple alkylenes to more complex structures like polyethylene glycol (PEG) units to modify properties like solubility. google.com
Spectroscopic and Chromatographic Techniques for Synthetic Verification and Purity Assessment
Confirming the successful synthesis and purity of this compound is dependent on a suite of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
NMR spectroscopy is the most definitive method for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. rsc.org Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃, with chemical shifts referenced to tetramethylsilane (TMS) at 0.0 ppm. docbrown.infodocbrown.info
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would show distinct resonances for the aromatic protons on both rings, the methylene protons of the linker, and the acidic proton of the carboxyl group. docbrown.info The integration of these signals corresponds to the number of protons in each environment. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info Carbonyl carbons are characteristically found far downfield (160-220 ppm). pressbooks.publibretexts.org A proton-decoupled spectrum shows a single peak for each unique carbon environment. pressbooks.pub
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~12-13 (broad singlet) | ~167-173 |
| Benzoic Acid Ring (C-1, -COOH attached) | - | ~129-132 |
| Benzoic Acid Ring (C-2, C-6) | ~8.0 (doublet) | ~130 |
| Benzoic Acid Ring (C-3, C-5) | ~7.5 (doublet) | ~127 |
| Benzoic Acid Ring (C-4, -CH₂- attached) | - | ~143-146 |
| Methylene Linker (-O-CH₂-Ar) | ~5.1 (singlet) | ~69-72 |
| Iodophenoxy Ring (C-1', -O- attached) | - | ~157-160 |
| Iodophenoxy Ring (C-2', C-6') | ~6.9 (doublet) | ~116-118 |
| Iodophenoxy Ring (C-3', C-5') | ~7.6 (doublet) | ~138-140 |
| Iodophenoxy Ring (C-4', -I attached) | - | ~85-88 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by several key absorption bands. The broad O-H stretch of the carboxylic acid is a prominent feature, as is the sharp C=O stretch of the carbonyl group. docbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) docbrown.info |
| Aromatic (C-H) | Stretching | 3030-3080 docbrown.info |
| Carboxylic Acid (C=O) | Stretching | 1680-1710 docbrown.info |
| Aromatic (C=C) | Ring Stretching | 1465-1625 docbrown.info |
| Ether (C-O) | Stretching | 1210-1320 |
| Aryl-Iodide (C-I) | Stretching | ~500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic systems. Benzoic acid and its derivatives typically exhibit characteristic absorption maxima. science-softcon.de For this compound, one would expect absorptions corresponding to the π → π* transitions of the substituted benzene rings. The exact absorption maxima (λ_max) can be influenced by the solvent and the specific substitution pattern on the aromatic rings. sielc.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.
Mass Spectrometry (MS): In techniques like electrospray ionization (ESI), the molecule is typically observed as a deprotonated species [M-H]⁻ in negative ion mode or a protonated species [M+H]⁺ in positive ion mode. The resulting mass-to-charge ratio (m/z) confirms the molecular weight of the compound. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. vu.edu.au This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas, thereby providing unambiguous confirmation of the synthesized structure.
Advanced Chromatographic Separations (HPLC, UPLC, LC-MS)
Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for isolating it from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the primary methods for purity analysis. Reversed-phase chromatography is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and acetonitrile or methanol with an acid modifier like formic acid or phosphoric acid. sielc.comhelixchrom.com The purity is determined by the area percentage of the main peak in the chromatogram. UPLC offers faster analysis times and higher resolution compared to traditional HPLC due to the use of smaller stationary phase particles. sielc.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. vu.edu.au As the compound elutes from the chromatography column, it is introduced into the mass spectrometer, which provides molecular weight information for each separated peak. This hyphenated technique is invaluable for identifying impurities and confirming the identity of the main product peak simultaneously. vu.edu.au
Iii. Structural Characterization and Computational Chemistry Insights
Crystallographic Analysis of 4-[(4-Iodophenoxy)methyl]benzoic Acid and Related Structures
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For this compound, crystallographic studies, particularly X-ray diffraction, provide invaluable information on its molecular conformation and the non-covalent interactions that govern its crystal packing. While specific crystallographic data for the title compound is not extensively published, analysis of closely related structures provides a robust framework for understanding its expected solid-state behavior.
X-ray diffraction analysis of single crystals is the definitive method for determining molecular structure in the solid state. For carboxylic acids, a common and highly stable structural motif is the formation of a hydrogen-bonded dimer. In analogous structures, such as 4-(4-fluorophenoxy)benzoic acid and various ortho-substituted benzoic acids, molecules are linked into centrosymmetric pairs via O—H⋯O hydrogen bonds between their carboxyl groups. nih.govnih.govnih.govrsc.org This interaction typically creates a characteristic R²₂(8) ring motif.
A key conformational feature of diaryl ether structures is the dihedral angle between the two aromatic rings. This angle is determined by the rotation around the C-O-C ether linkage and the methylene bridge. In the closely related 4-(4-fluorophenoxy)benzoic acid, the dihedral angle between the two benzene rings is reported to be 70.99 (5)°. nih.gov Similarly, in 3-methyl-2-(4-methylphenoxy)benzoic acid, this angle is nearly perpendicular at 86.7 (9)°. nih.gov This significant twist indicates that a planar conformation is energetically unfavorable, likely due to steric hindrance. It is therefore highly probable that this compound also adopts a non-planar conformation in the solid state, with its two phenyl rings substantially twisted relative to each other.
| Compound | Dihedral Angle Between Aromatic Rings (°) | Reference |
|---|---|---|
| 4-(4-Fluorophenoxy)benzoic acid | 70.99 (5) | nih.gov |
| 3-Methyl-2-(4-methylphenoxy)benzoic acid | 86.7 (9) | nih.gov |
| 4-Methyl-2-(2-methylanilino)benzoic acid | 50.86 (5) | nih.gov |
The crystal packing of this compound is stabilized by a network of intermolecular interactions.
Hydrogen Bonding: As is characteristic of carboxylic acids, the primary intermolecular interaction is the strong O—H⋯O hydrogen bond, leading to the formation of the centrosymmetric R²₂(8) dimers discussed previously. nih.govnih.gov These dimers act as fundamental building blocks which are then further organized in the crystal lattice by weaker interactions.
Conformational Analysis and Molecular Flexibility Studies
The molecular structure of this compound possesses significant conformational flexibility. The primary sources of this flexibility are the torsional rotations around the single bonds of the ether and methylene bridge linkages (C-O-C-C and O-C-C-C). The molecule is not rigid, and the observed solid-state conformation represents one of many possible low-energy states.
The non-planar arrangement, indicated by the large dihedral angles in related structures, is a direct consequence of this flexibility and the steric demands of the substituted benzene rings. nih.govnih.gov Computational studies on such molecules typically reveal a relatively flat potential energy surface for rotation around the ether linkage, suggesting that a range of conformations are accessible with small energy penalties. This inherent flexibility is a key determinant of its molecular recognition properties and its ability to pack efficiently in a crystal lattice.
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations provide deep insights into the electronic properties of a molecule, complementing experimental findings. These computational methods are essential for understanding molecular geometry, orbital energies, and reactivity patterns.
Density Functional Theory (DFT) is a powerful computational method used to predict the optimized geometry and electronic structure of molecules. dntb.gov.uaresearchgate.net For this compound, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would provide optimized bond lengths, bond angles, and dihedral angles that are expected to be in close agreement with experimental X-ray diffraction data. mdpi.com These calculations can confirm the non-planar structure and provide precise values for the twist between the phenyl rings. The method is also used to calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra for structural validation.
| Parameter | Description | Expected Value Range (Å) |
|---|---|---|
| C-I Bond Length | Bond between aromatic carbon and iodine | ~2.10 - 2.12 |
| C=O Bond Length | Carbonyl bond in the carboxylic acid | ~1.21 - 1.25 |
| C-O (hydroxyl) Bond Length | C-OH bond in the carboxylic acid | ~1.31 - 1.35 |
| C-O (ether) Bond Length | Bonds in the Ar-O-CH₂ linkage | ~1.37 - 1.42 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical for predicting how a molecule will interact with other species.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most likely to be donated. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenoxy ring, which acts as the primary electron-donating part of the molecule. researchgate.netnih.gov
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region to which an electron is most likely to be accepted. The LUMO is anticipated to be distributed over the benzoic acid moiety, particularly the carboxyl group, which is the electron-accepting part of the molecule. nih.gov
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis helps in understanding the molecule's potential as an electrophile or nucleophile and its behavior in chemical reactions.
| Orbital | Expected Localization | Role in Reactivity |
|---|---|---|
| HOMO | Primarily on the iodophenoxy ring | Electron donation (nucleophilicity) |
| LUMO | Primarily on the benzoic acid moiety | Electron acceptance (electrophilicity) |
| Energy Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is calculated to predict the reactive sites for electrophilic and nucleophilic attacks, as well as to understand intermolecular interactions such as hydrogen bonding researchgate.net. The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential values. Typically, red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions with intermediate or near-zero potential researchgate.net.
For the compound This compound , a theoretical MEP analysis would be instrumental in elucidating its chemical reactivity. It would be anticipated that the most negative potential (red) would be localized around the oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic interactions. The hydrogen atom of the carboxylic acid would likely exhibit a strong positive potential (blue), highlighting its role as a hydrogen bond donor. The iodine atom, due to its electronegativity and size, would also influence the electrostatic potential of the phenoxy ring.
A comprehensive literature search did not yield any specific studies that have published an MEP map for This compound . Therefore, a visual representation and detailed analysis of the potential distribution for this specific molecule are not available at this time. Such an analysis would require dedicated quantum chemical calculations.
Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Ensembles
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules in different environments, such as in solution. This technique is particularly useful for exploring the conformational landscape of flexible molecules, understanding their solution-phase behavior, and characterizing the ensemble of different shapes (conformers) a molecule can adopt.
Despite a thorough review of the available scientific literature, no specific studies detailing molecular dynamics simulations for This compound were found. Consequently, there is no published data on its solution-phase behavior or its conformational ensembles derived from MD simulations. Such investigations would be a valuable area for future research to fully comprehend the dynamic nature of this compound.
Iv. Investigation of Biological Activities and Mechanisms of Action Moa
In Vitro Assessment of Biological Activities for 4-[(4-Iodophenoxy)methyl]benzoic Acid and its Derivatives
The in vitro evaluation of this compound and its analogs has encompassed a range of biological assays to determine their antimicrobial, antioxidant, enzyme-inhibiting, and cytotoxic properties.
The antimicrobial potential of benzoic acid and phenoxyacetic acid derivatives has been investigated against various model microorganisms. Generally, benzoic acid derivatives exert their antibacterial action by disrupting cellular homeostasis through the release of H+ ions into the cytoplasm of bacteria. researchgate.net The antimicrobial efficacy is influenced by the type, number, and position of substituents on the benzene ring.
While specific studies on this compound are limited, research on related compounds provides insights into their potential antimicrobial activity. For instance, new thioureides of 2-(4-methylphenoxymethyl) benzoic acid have demonstrated significant antimicrobial effects, particularly against fungal strains and Pseudomonas aeruginosa. amanote.com The minimum inhibitory concentration (MIC) for these compounds against various microbes is presented in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-(4-methylphenoxymethyl) Benzoic Acid Thioureide Derivatives Against Various Microorganisms
| Microorganism | MIC Range (µg/mL) |
|---|---|
| Planktonic Fungal Cells | 15.6 - 62.5 |
| Pseudomonas aeruginosa | 31.5 - 250 |
| Gram-positive bacteria | 62.5 - 1000 |
| Escherichia coli | >1000 |
| Klebsiella pneumoniae | >1000 |
Data sourced from a study on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid. amanote.com
Furthermore, iodine itself is known for its broad-spectrum antimicrobial activity, acting on multiple cellular targets through its oxidative properties. mdpi.com This suggests that the iodine moiety in this compound could contribute to its antimicrobial profile.
The antioxidant potential of phenolic compounds is a widely studied area. Phenolic acids, a class of compounds that includes benzoic acid derivatives, are known for their ability to scavenge free radicals. researchgate.net This activity is largely dependent on the presence and arrangement of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to stabilize free radicals.
Benzoic acid and phenoxyacetic acid derivatives have been evaluated for their ability to inhibit or modulate the activity of various enzymes. For example, certain halo-substituted mixed ester/amide-based derivatives have been identified as potent inhibitors of jack bean urease. Additionally, some benzoic acid derivatives have been shown to inhibit the monophenolase and diphenolase activities of tyrosinase, an enzyme involved in melanin synthesis. radiologykey.comnih.gov
Table 2: Inhibitory Concentration (IC50) of Benzoic Acid Derivatives against Mushroom Tyrosinase
| Compound | Monophenolase Activity IC50 | Diphenolase Activity IC50 |
|---|---|---|
| 4-vinylbenzaldehyde | 93 µM | 23 µM |
| 4-vinylbenzoic acid | 3.0 mM | 0.33 mM |
Data from a study on the inhibitory effects of 4-vinylbenzaldehyde and 4-vinylbenzoic acid on mushroom tyrosinase activity. nih.gov
Currently, there is a lack of publicly available research specifically detailing receptor binding studies of this compound in recombinant systems. Such studies are crucial for identifying specific protein targets and understanding the compound's pharmacological profile. While some benzoic acid derivatives have been studied for their interaction with cellular retinoic acid-binding protein, a direct correlation between binding affinity and biological activity has not always been observed. nih.gov The iodinated nature of this compound also suggests potential interactions with thyroid hormone receptors or other iodine-binding proteins, though this remains to be experimentally verified.
The cytotoxic potential of benzoic acid and phenoxyacetic acid derivatives has been assessed in various cancer cell lines. For example, novel phenoxyacetamide derivatives have been shown to induce apoptosis in HepG2 (human liver cancer) cells. mdpi.com The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.
While specific cytotoxicity data for this compound is not available, studies on structurally related compounds provide valuable insights. For instance, a series of N-phenylethyl-benzamide derivatives demonstrated moderate nonselective cytotoxic activity against human lung carcinoma (COR-L23), human breast adenocarcinoma (MCF7), and human melanoma (C32) cell lines. researchgate.net
Table 3: In Vitro Cytotoxicity (IC50) of a Novel Phenoxyacetamide Derivative (Compound I) and 5-Fluorouracil (5-FU) Against Cancer Cell Lines
| Cell Line | Compound I IC50 (µM) | 5-FU IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.51 | Not specified |
| HepG2 (Liver Cancer) | 1.43 | 5.32 |
Data from a study on novel phenoxyacetamide derivatives as potent apoptotic inducers. mdpi.com
Mechanistic Elucidation of Biological Action at the Molecular Level
Understanding the molecular mechanisms underlying the biological activities of this compound is an area of active investigation. Based on the activities of related compounds, several potential mechanisms can be proposed.
The antimicrobial action of benzoic acid derivatives is often attributed to their ability to disrupt the cell membrane and interfere with cellular transport processes. researchgate.net In bacteria, the un-dissociated form of the acid can pass through the cell membrane and then dissociate in the more alkaline cytoplasm, leading to acidification and inhibition of metabolic processes. researchgate.net
In terms of cytotoxicity, some catechol-containing compounds have been shown to induce apoptosis in tumor cells through their extracellular pro-oxidant action, leading to the generation of reactive oxygen species such as hydrogen peroxide. researchgate.net The phenoxyacetamide derivatives mentioned earlier were found to induce apoptosis in HepG2 cells through the inhibition of PARP-1, an enzyme involved in DNA repair and cell death. mdpi.com
The presence of the iodine atom may also confer specific mechanistic properties. Iodinated compounds are known to be used as contrast agents in medical imaging, and some have been investigated for their effects on cellular signaling pathways. amanote.com The (4-chlorophenoxy)methyl motif, which is structurally similar to the (4-iodophenoxy)methyl group, is considered a critical pharmacophore for targeting lipid metabolism and microbial pathogens. mdpi.com The precise molecular targets and signaling pathways affected by this compound are yet to be fully elucidated and require further detailed investigation.
Role of Halogen Bonding in Ligand-Target Recognition
Halogen bonding is a specific type of noncovalent interaction that plays a crucial role in the recognition of ligands by their biological targets. nih.gov This interaction occurs between an electrophilic region on a halogen atom (in this case, iodine) and a Lewis basic site, such as a backbone carbonyl oxygen, on a protein. acs.org The strength of this bond is influenced by the polarizability of the halogen, with iodine forming the strongest halogen bonds among the common halogens. acs.org
The iodine atom in this compound can act as a halogen bond donor, forming favorable interactions with electron-rich pockets in target proteins. These interactions are directional, with a preference for a C-I•••O angle close to 180°. acs.org The formation of a halogen bond can significantly contribute to the binding affinity of a ligand, with studies showing that the introduction of an iodine atom can increase affinity by up to two orders of magnitude compared to a non-halogenated analogue. acs.org The estimated complex formation energy for an I•••O contact is between 14.2 and 17.6 kJ/mol. acs.org
Table 1: Comparison of Halogen Bond Strengths
| Halogen | Estimated Complex Formation Energy (kJ/mol) |
| Chlorine | 5.4–7.5 |
| Bromine | 9.0–12.1 |
| Iodine | 14.2–17.6 |
Data sourced from theoretical calculations of halobenzene interactions with N-methylacetamide. acs.org
Investigation of Covalent and Non-Covalent Interactions with Proteins and Enzymes
Beyond halogen bonding, this compound can engage in a variety of other non-covalent interactions with biological macromolecules. These include:
Hydrogen Bonding: The carboxylic acid group is a prime site for hydrogen bonding, acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). mdpi.com Hydrogen bonds are a primary force in the inhibition of enzymes like α-amylase by benzoic acid derivatives. mdpi.com
Hydrophobic Interactions: The two benzene rings of the molecule can participate in hydrophobic interactions with nonpolar regions of a protein's binding site. mdpi.com
Van der Waals Forces: The iodine atom, due to its size and polarizability, can also engage in significant van der Waals interactions. wikipedia.org
Modulation of Cellular Pathways and Biochemical Processes
Research on structurally related compounds suggests that this compound may modulate several cellular pathways. For example, some benzoic acid derivatives have been shown to influence signaling pathways such as the ERK and PI3K/AKT pathways. mdpi.com These pathways are critical regulators of cell growth, differentiation, and survival. nih.gov
The presence of iodine in the molecule could also influence its biological effects. Iodine and its compounds have been shown to have various biological activities, including antimicrobial and antioxidant effects. mdpi.com Iodine can react with the double bonds of unsaturated fatty acids in cell membranes, which can alter the physical properties of the membrane and impact cellular function. nih.gov Furthermore, some semi-organic iodine-containing compounds have been found to modulate the antibiotic susceptibility of pathogenic microorganisms. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Influence of Iodine Position and Substitution on Biological Response
The position and nature of substituents on the aromatic rings are critical determinants of the biological activity of this compound. The iodine at the 4-position of the phenoxy ring is particularly significant due to its ability to form strong halogen bonds. acs.org Changing the position of the iodine to the 2- or 3-position would alter the geometry of this interaction and likely impact binding affinity.
Studies on other substituted aromatic compounds have demonstrated that the position of a substituent can dramatically affect biological activity. For instance, in a series of phenoxazine-based histone deacetylase inhibitors, compounds with a substituent at the C-4 position exhibited more potent activity than those with a substituent at the C-3 position. nih.gov This highlights the importance of substituent placement in optimizing interactions with the target protein.
The nature of the halogen itself is also a key factor. As previously mentioned, replacing a lighter halogen like chlorine with iodine can lead to a significant increase in binding affinity due to the stronger halogen bond formed by iodine. acs.org
Contribution of the Benzoic Acid Moiety to Molecular Functionality
The benzoic acid moiety is a crucial functional group that contributes significantly to the molecule's biological activity. The carboxylic acid group can participate in vital hydrogen bonding interactions with protein targets. mdpi.com It can also form salt bridges with positively charged amino acid residues, another strong type of non-covalent interaction. nih.gov
The acidic nature of the carboxylic acid group means that at physiological pH, it will exist predominantly in its deprotonated carboxylate form, which can influence the molecule's solubility, cell permeability, and interactions with biological targets.
Research on various benzoic acid derivatives has highlighted the importance of this functional group. For instance, in studies of α-amylase inhibitors, the presence and position of hydroxyl groups on the benzoic acid ring were found to significantly affect inhibitory activity, with the hydroxyl groups providing additional hydrogen bonding opportunities. mdpi.com
Impact of Phenoxy Ring Substituents on Biological Activity
Substituents on the phenoxy ring, in addition to the iodine atom, can modulate the biological activity of this compound. The electronic properties of these substituents can influence the strength of the halogen bond formed by the iodine. Electron-withdrawing groups can enhance the electrophilic character of the iodine, potentially leading to a stronger halogen bond.
The size and hydrophobicity of substituents on the phenoxy ring can also affect how the molecule fits into a binding pocket and the extent of hydrophobic interactions. For example, the introduction of bulky substituents could either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance.
Studies on related phenoxy benzoic acid derivatives have shown that these compounds can exhibit a range of biological activities, including herbicidal and antibacterial properties, which are influenced by the nature of the substituents. nih.gov
V. Research Applications and Future Perspectives
4-[(4-Iodophenoxy)methyl]benzoic Acid as a Synthetic Intermediate in Complex Organic Chemistry
The molecular architecture of this compound makes it a valuable building block in the synthesis of more complex molecules. The presence of both an aryl iodide and a carboxylic acid on a semi-flexible backbone allows for orthogonal chemical modifications, where each functional group can be reacted independently of the other.
Benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. nih.govpreprints.orgnih.gov The incorporation of an iodinated phenoxy moiety, as seen in this compound, offers several strategic advantages for the synthesis of novel pharmacologically active compounds. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular frameworks from simpler precursors.
The general utility of benzoic acid scaffolds in drug design is well-established, with applications ranging from anticancer to antimicrobial agents. nih.govnih.gov For instance, various substituted benzoic acid derivatives have been investigated for their potential to inhibit enzymes or modulate receptor activity. preprints.org While direct studies involving this compound in the synthesis of specific drugs are not prominent in the literature, its potential as a precursor is evident. It could be envisioned as a starting material for the synthesis of compounds targeting a range of biological pathways, where the iodophenyl group serves as a handle for introducing further molecular complexity and the benzoic acid moiety provides a key interaction point with biological targets or imparts desirable pharmacokinetic properties. A related compound, 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride, serves as a key intermediate in the synthesis of the anticancer drug Imatinib, highlighting the importance of substituted benzoic acids in pharmaceutical synthesis. google.com
| Potential Coupling Reaction | Bond Formed | Potential Pharmacological Scaffold |
| Suzuki Coupling | C-C | Bi-aryl structures |
| Sonogashira Coupling | C-C (alkyne) | Phenyl-alkynyl motifs |
| Buchwald-Hartwig Amination | C-N | Diaryl amines |
| Heck Coupling | C-C (alkene) | Stilbene derivatives |
The synthesis of high-performance polymers often relies on monomers that possess specific functional groups to impart desired properties such as thermal stability, mechanical strength, and chemical resistance. Benzoic acid derivatives are utilized as monomers in the production of various polymers. google.com For example, 4-(4-phenoxyphenoxy)benzoic acid is a monomer used in the synthesis of polyether ether ketone (PEEK), a specialty thermoplastic known for its excellent performance in demanding environments. google.com
Given its structural similarities, this compound could potentially serve as a valuable monomer or co-monomer in the synthesis of novel specialty polymers. The carboxylic acid group can undergo polymerization through esterification or amidation reactions to form polyesters or polyamides, respectively. The presence of the bulky and polarizable iodine atom in the side chain could introduce unique properties to the resulting polymer, such as:
Increased Refractive Index: The high electron density of iodine can enhance the refractive index of the material, which is a desirable property for optical applications.
Enhanced X-ray Attenuation: The iodine atom can increase the material's ability to absorb X-rays, suggesting potential applications in radiation shielding materials.
Flame Retardancy: Halogenated compounds are known for their flame-retardant properties.
Post-Polymerization Modification: The carbon-iodine bond can serve as a reactive site for further chemical modification of the polymer, allowing for the tuning of its surface properties or the attachment of other functional molecules.
While specific research on polymers derived from this compound is not yet prevalent, the foundational principles of polymer chemistry suggest its potential as a building block for advanced materials. researchgate.net
Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The development of effective chemical probes often requires a modular synthesis that allows for the systematic variation of different parts of the molecule to optimize potency, selectivity, and cell permeability.
The structure of this compound is well-suited for the development of chemical probes. The iodophenyl group can be used as a scaffold to which different pharmacophores can be attached via cross-coupling reactions. The benzoic acid moiety can serve as a polar "handle" to improve solubility or to interact with specific residues in a protein's binding site. Furthermore, the iodine atom itself can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I), transforming the molecule into a radiolabeled probe for use in imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). chemscene.com
Contributions to Fundamental Understanding of Organoiodine Chemistry
Organoiodine compounds play a crucial role in synthetic organic chemistry due to the unique reactivity of the carbon-iodine bond. researchgate.net Studies on the synthesis and reactivity of molecules like this compound contribute to the broader understanding of organoiodine chemistry. Research in this area can provide insights into reaction mechanisms, the influence of neighboring functional groups on the reactivity of the C-I bond, and the development of new synthetic methodologies. For instance, investigating the participation of the ether oxygen or the carboxylic acid group in directing or influencing reactions at the iodinated aromatic ring can lead to a deeper understanding of intramolecular effects in organic reactions.
Potential for Development of Novel Research Reagents and Analytical Standards
As a well-defined chemical entity, this compound is available as a research chemical. chemscene.com Its bifunctional nature, possessing both a reactive aryl iodide and a carboxylic acid, makes it a candidate for development into a variety of research reagents. For example, it could be immobilized on a solid support via its carboxylic acid group to create a scavenger resin for palladium catalysts or a solid-phase synthesis support for the construction of compound libraries based on the iodophenyl scaffold.
Furthermore, its well-defined structure and molecular weight make it suitable for use as an analytical standard in techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, particularly in the context of research involving related iodinated compounds.
Future Directions in the Academic Exploration of Iodinated Benzoic Acid Derivatives
The field of iodinated benzoic acid derivatives continues to be an active area of academic and industrial research. Future explorations are likely to focus on several key areas where compounds like this compound could play a significant role:
Development of Novel Catalytic Systems: The synthesis of specifically substituted iodinated benzoic acids often requires the development of new and more efficient catalytic methods for C-H activation and iodination.
Green Chemistry Approaches: Future research will likely emphasize the development of more environmentally benign synthetic routes to these compounds, utilizing safer solvents and reagents, and improving atom economy.
Exploration of New Biological Activities: As our understanding of disease pathways grows, there will be continued interest in synthesizing and screening libraries of iodinated benzoic acid derivatives for novel therapeutic activities. nih.govnih.gov
Materials Science Innovations: The incorporation of iodinated benzoic acid derivatives into polymers and other materials is a promising avenue for the development of advanced materials with tailored optical, electronic, and physical properties. google.com
Radiopharmaceutical Development: The use of iodine radioisotopes for medical imaging and therapy is a well-established field, and the development of novel iodinated benzoic acid derivatives as precursors for new radiopharmaceuticals is a promising area for future research.
Green Chemistry Approaches to Synthesis
The synthesis of ether-based compounds like this compound is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction of hazardous substances and energy consumption. Traditional methods for forming the crucial ether linkage, such as the Williamson ether synthesis, often rely on harsh solvents and prolonged reaction times. benthamdirect.comtsijournals.com Modern, greener alternatives, however, offer significant improvements in efficiency and environmental impact.
Microwave-Assisted Synthesis: A prominent green approach is the use of microwave irradiation to accelerate organic reactions. wiley.com For the synthesis of ethers, microwave-assisted methods can dramatically reduce reaction times from hours to mere minutes and often lead to higher yields. benthamdirect.comtsijournals.com This technique aligns with the principles of green chemistry by improving energy efficiency. benthamdirect.com In a potential synthesis of this compound, a microwave-assisted nucleophilic substitution between a salt of 4-iodophenol (B32979) and 4-(bromomethyl)benzoic acid could be employed. This approach has been successfully used for similar compounds like p-alkoxybenzoic acids. ed.gov
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, represents another powerful tool in green synthesis. mdpi.com Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com This method can be particularly effective in heterogeneous reactions and can often be conducted in greener solvents, such as water, or even under solvent-free conditions. mdpi.comtandfonline.com
Solvent Selection and Alternative Reagents: The choice of solvent is a critical factor in green chemistry. Replacing volatile organic compounds with water, ionic liquids, or conducting reactions under solvent-free conditions can significantly reduce the environmental footprint of a synthesis. tsijournals.comtandfonline.com For the synthesis of this compound, exploring water as a reaction medium or employing a solvent-free mechanochemical approach could present viable green alternatives.
The following table outlines potential green synthesis modifications for the production of this compound:
| Green Chemistry Principle | Conventional Method | Potential Green Alternative | Anticipated Benefits |
| Energy Efficiency | Conventional heating (reflux) | Microwave irradiation | Reduced reaction time, lower energy consumption benthamdirect.com |
| Waste Prevention | Use of stoichiometric bases and phase-transfer catalysts | Use of reusable solid-supported catalysts | Easier product separation, catalyst recycling benthamdirect.com |
| Safer Solvents | Use of volatile organic solvents | Use of water, ethanol, or solvent-free conditions | Reduced environmental pollution and health hazards mdpi.com |
| Process Intensification | Batch processing | Ultrasound-assisted synthesis | Increased reaction rates, improved yields mdpi.com |
Exploration of Liquid Crystalline Properties
The molecular architecture of this compound suggests a strong potential for liquid crystalline behavior. A mesogen, or a compound that displays liquid crystal properties, typically consists of rigid and flexible components that drive the formation of ordered yet fluid phases (mesophases). wikipedia.org
Structural Analysis:
Rigid Core: The molecule possesses a rigid core composed of two interconnected phenyl rings. This rigid segment is crucial for the anisotropic ordering necessary for liquid crystal formation.
Terminal Groups: The carboxylic acid (-COOH) and iodo (-I) groups at opposite ends of the molecule are significant. The carboxylic acid group can form strong intermolecular hydrogen bonds, leading to the self-assembly of dimers. nih.gov This effective elongation of the molecule often enhances mesophase stability. researchgate.net The terminal iodine atom is large and polarizable, which can lead to strong intermolecular interactions, including halogen bonding, that favor the formation of more ordered smectic phases. jove.com
Potential Mesophase Behavior: Based on its structure, this compound is likely to exhibit thermotropic liquid crystal phases, which are induced by changes in temperature. The strong intermolecular interactions from both hydrogen and halogen bonding suggest a high tendency to form smectic phases, where molecules are arranged in layers. nih.govjove.com It is also possible that a less-ordered nematic phase, where molecules have orientational but not positional order, could be observed at higher temperatures. wikipedia.org
The table below compares the structural features of this compound with the general characteristics required for calamitic (rod-like) mesogens.
| Structural Feature | General Requirement for Calamitic Mesogens | Presence in this compound | Implication for Liquid Crystallinity |
| Anisotropic Shape | Elongated, rod-like structure | Yes, especially upon dimerization | Promotes orientational ordering |
| Rigid Core | Composed of aromatic or cycloaliphatic rings | Yes (two phenyl rings) | Provides structural stability to the ordered phase |
| Flexible Termini/Spacers | Alkyl chains or flexible linkages | Yes (-CH₂-O-) | Allows for mobility, preventing premature crystallization nih.gov |
| Strong Intermolecular Forces | Dipoles, hydrogen bonding, etc. | Yes (-COOH for H-bonding, -I for halogen bonding) | Enhances mesophase stability and clearing temperatures nih.govjove.com |
Future research into this compound would likely involve its synthesis via the green methods discussed, followed by characterization using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to identify and study its potential liquid crystalline phases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-[(4-Iodophenoxy)methyl]benzoic acid, and how do reaction conditions influence intermediate stability?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the alkylation of 4-iodophenol with a benzyl halide derivative, followed by carboxylation or hydrolysis to introduce the benzoic acid moiety. Critical steps include:
- Iodophenoxy Intermediate : Use of Ullmann coupling or nucleophilic aromatic substitution to attach the iodophenoxy group to the benzyl scaffold .
- Carboxylation : Hydrolysis of a methyl ester or nitrile group under acidic/basic conditions to yield the benzoic acid group, similar to methods described for 4-(methoxycarbonyl)benzoic acid derivatives .
- Optimization : Reaction temperatures (60–100°C), inert atmospheres (N₂/Ar), and catalysts (e.g., Pd for coupling reactions) are critical to prevent deiodination or oxidation .
- Key Considerations : Monitor intermediates via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which analytical techniques are most effective for validating the purity and structure of this compound?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times against standards .
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 7.2–8.1 ppm), the methylene bridge (δ 4.5–5.0 ppm), and carboxylic acid protons (broad, δ 12–13 ppm). ¹³C NMR confirms the iodine-substituted aromatic ring (C-I coupling) .
- Mass Spectrometry : ESI-MS in negative mode should display [M–H]⁻ peaks matching the molecular weight (C₁₄H₁₀IO₃: ~372.04 g/mol). High-resolution MS (HRMS) resolves isotopic patterns for iodine .
- Elemental Analysis : Verify %C, %H, and %I to confirm stoichiometry .
Q. How should this compound be stored to maintain stability, and what are its key solubility properties?
- Methodological Answer :
- Storage : Store in amber vials at –20°C under inert gas (Ar) to prevent photodegradation and oxidation. Desiccate to avoid hygroscopic degradation .
- Solubility :
- Polar Solvents : Soluble in DMSO (>50 mg/mL), methanol, and ethanol.
- Aqueous Buffers : Limited solubility at neutral pH; use pH 8–9 (e.g., sodium bicarbonate) to deprotonate the carboxylic acid .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative stability .
Advanced Research Questions
Q. What strategies can resolve contradictions between theoretical and experimental spectral data during structural elucidation?
- Methodological Answer :
- Case Study : If ¹H NMR shows unexpected splitting (e.g., para-substituent asymmetry), perform NOESY or COSY to confirm spatial proximity of protons. For mass spectrometry discrepancies (e.g., adduct formation), use alternative ionization methods (APCI instead of ESI) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* for H/C, LANL2DZ for iodine) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (solvent: DMSO/water) .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions, and what mechanistic insights support this?
- Methodological Answer :
- Reactivity : The iodine atom enables Suzuki-Miyaura or Ullmann couplings. For example, replace iodine with boronic acids using Pd(PPh₃)₄ (2 mol%) in THF/H₂O at 80°C .
- Mechanistic Studies :
- Kinetic Monitoring : Use in situ IR or GC-MS to track aryl iodide consumption.
- DFT Calculations : Model transition states to explain regioselectivity (e.g., steric effects from the methylene bridge) .
- Side Reactions : Mitigate deiodination by avoiding strong bases (e.g., NaOH) or prolonged heating .
Q. What in vitro biological assays are suitable for evaluating this compound’s potential as a enzyme inhibitor?
- Methodological Answer :
- Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., cyclooxygenase-2, tyrosine kinases) based on structural analogs .
- Assay Design :
- IC₅₀ Determination : Use fluorescence-based assays (e.g., ATPase activity with mant-ATP) at varying compound concentrations (1 nM–100 μM).
- Competitive Binding : Perform SPR (surface plasmon resonance) to measure dissociation constants (KD) .
- Control Experiments : Compare with known inhibitors (e.g., aspirin for COX-2) and assess cytotoxicity (MTT assay on HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
